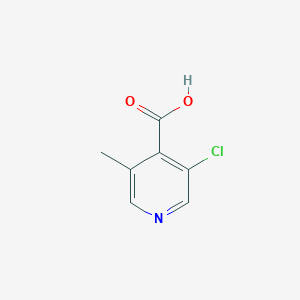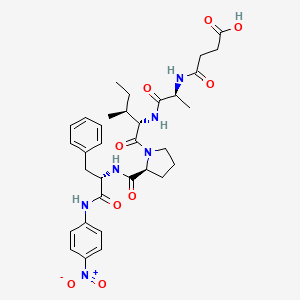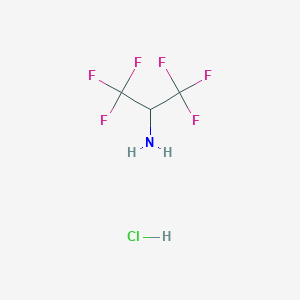
1-(tetrahydro-2H-pyran-4-yl)-3,4-diMethyl-1H-pyrazol-5-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(tetrahydro-2H-pyran-4-yl)-3,4-diMethyl-1H-pyrazol-5-carboxylic acid is a complex organic compound featuring a tetrahydropyran ring and a pyrazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(tetrahydro-2H-pyran-4-yl)-3,4-diMethyl-1H-pyrazol-5-carboxylic acid typically involves multiple steps, starting with the formation of the tetrahydropyran ring. One common method is the platinum-catalyzed hydroalkoxylation of γ- and δ-hydroxy olefins . This reaction tolerates various substitution patterns and functional groups, making it versatile for synthesizing tetrahydropyran derivatives.
The pyrazole ring can be synthesized through the reaction of hydrazines with 1,3-dicarbonyl compounds. The final step involves coupling the tetrahydropyran and pyrazole rings under specific conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes for scalability and cost-effectiveness. This includes using efficient catalysts, optimizing reaction conditions, and employing continuous flow processes to enhance yield and purity.
化学反应分析
Types of Reactions
1-(tetrahydro-2H-pyran-4-yl)-3,4-diMethyl-1H-pyrazol-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyrazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogenation using palladium on carbon or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学研究应用
1-(tetrahydro-2H-pyran-4-yl)-3,4-diMethyl-1H-pyrazol-5-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Utilized in the synthesis of specialty chemicals and materials.
作用机制
The mechanism of action of 1-(tetrahydro-2H-pyran-4-yl)-3,4-diMethyl-1H-pyrazol-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.
相似化合物的比较
Similar Compounds
- 1-(tetrahydro-2H-pyran-4-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
- 1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole-4-boronic Acid Pinacol Ester
Uniqueness
1-(tetrahydro-2H-pyran-4-yl)-3,4-diMethyl-1H-pyrazol-5-carboxylic acid is unique due to its specific combination of a tetrahydropyran ring and a pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
属性
CAS 编号 |
1338247-65-6 |
|---|---|
分子式 |
C11H16N2O3 |
分子量 |
224.25634 |
同义词 |
1-(tetrahydro-2H-pyran-4-yl)-3,4-diMethyl-1H-pyrazol-5-carboxylic acid |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![(3aR,4R,5R,6aS)-2-Oxo-4-((E)-3-oxooct-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-5-yl benzoate](/img/structure/B1148794.png)

![N-[4-(1-cyanocyclopentyl)phenyl]-2-(pyridin-4-ylmethylamino)pyridine-3-carboxamide;hydrochloride](/img/structure/B1148798.png)
![1-[(4R)-4-Phenyl-2-thioxo-3-oxazolidinyl]-1-propanone](/img/structure/B1148802.png)

